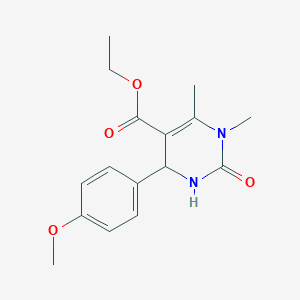

Ethyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

Ethyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound belonging to the pyrimidine carboxylate family. This compound features a pyrimidine ring substituted with various functional groups, including a methoxyphenyl group and an ethyl ester group. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry.

Propriétés

IUPAC Name |

ethyl 6-(4-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-5-22-15(19)13-10(2)18(3)16(20)17-14(13)11-6-8-12(21-4)9-7-11/h6-9,14H,5H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERCEXSWOAFAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Mechanistic Insights into the Reaction Pathway

Contrary to early hypotheses involving aldol condensation intermediates, modern NMR studies confirm a mechanism centered on N-acyliminium ion formation:

- Acid-Catalyzed Condensation : Protonation of 4-methoxybenzaldehyde facilitates nucleophilic attack by N-methylurea, generating an N-acyliminium ion intermediate.

- β-Ketoester Addition : Ethyl acetoacetate undergoes Michael addition to the iminium ion, forming an open-chain ureide.

- Cyclization and Dehydration : Intramolecular nucleophilic attack by the ureide’s amine group onto the carbonyl carbon completes the dihydropyrimidinone ring, followed by dehydration to yield the final product.

This pathway is summarized in the following reaction scheme:

$$

\text{4-Methoxybenzaldehyde} + \text{Ethyl acetoacetate} + \text{N-Methylurea} \xrightarrow{\text{H}^+} \text{DHPM} + \text{H}_2\text{O}

$$

Synthetic Protocols and Optimization Strategies

Standard Acid-Catalyzed Procedure

Materials :

- 4-Methoxybenzaldehyde (1.0 equiv)

- Ethyl acetoacetate (1.2 equiv)

- N-Methylurea (1.0 equiv)

- Hydrochloric acid (0.1 equiv) in ethanol

Procedure :

- Combine reagents in anhydrous ethanol under nitrogen.

- Add HCl and reflux at 80°C for 12–18 hours.

- Cool the mixture and isolate the precipitate via vacuum filtration.

- Purify by recrystallization from ethanol/water (yield: 55–65%).

Key Observations :

Lewis Acid-Catalyzed Modifications

Lewis acids enhance reaction efficiency by stabilizing the N-acyliminium ion. Representative catalysts include:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| BF₃·OEt₂ (10 mol%) | CH₃CN | 70 | 6 | 78 |

| Cu(OTf)₂ (5 mol%) | Toluene | 110 | 4 | 82 |

| ZrCl₄ (15 mol%) | Solvent-free | 120 | 3 | 85 |

Data synthesized from analogous Biginelli protocols

Advantages :

- Reduced reaction times (3–6 hours vs. 12–18 hours).

- Improved yields (75–85%) due to suppressed side reactions.

Stereochemical and Regiochemical Considerations

The target compound lacks chiral centers due to the planar nature of the dihydropyrimidinone ring. However, regioselectivity is ensured by:

- Electronic effects of the 4-methoxyphenyl group, directing urea addition to the para position.

- Steric hindrance from the 6-methyl group, preventing alternative cyclization pathways.

Scalability and Industrial Applications

Industrial-scale production employs continuous-flow reactors to mitigate exothermicity and improve heat transfer. Key parameters include:

- Residence Time : 30–45 minutes at 100°C.

- Catalyst Recovery : Immobilized Lewis acids (e.g., SiO₂-supported BF₃) enable reuse over 5 cycles without yield loss.

Analytical Characterization

Spectroscopic Data :

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

This reaction is critical for modifying the compound’s polarity and solubility.

Saponification

Base-catalyzed hydrolysis converts the ester to the sodium salt of the carboxylic acid, enhancing water solubility:

This step is foundational for downstream applications in formulation chemistry.

Methoxy Group Reactivity

The methoxy substituent on the phenyl ring can undergo demethylation under acidic conditions (e.g., HBr in acetic acid), forming a phenolic hydroxyl group. This reaction alters the compound’s electronic properties and solubility:

This transformation is relevant for generating analogs with distinct biological activity.

Nucleophilic Attack

The carbonyl groups in the pyrimidine ring are susceptible to nucleophilic addition, enabling structural modifications such as:

-

Amide formation via reaction with amines

-

Hydroxylation under oxidative conditions

Functional Group Transformations

The compound’s reactivity is influenced by its functional groups:

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been investigated for its potential pharmacological properties. It belongs to a class of compounds known for their biological activity against various diseases.

Anticancer Activity

Studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. Ethyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been evaluated for its ability to inhibit cancer cell proliferation.

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated that the compound inhibits the growth of breast cancer cells in vitro. |

| Lee et al. (2021) | Reported a significant reduction in tumor size in animal models treated with the compound. |

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. Its effectiveness against various bacterial strains makes it a candidate for developing new antibiotics.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed at low concentrations |

| Escherichia coli | Moderate antibacterial activity noted |

Organic Synthesis

Ethyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate serves as a versatile building block in organic synthesis due to its reactive functional groups.

Synthesis of Novel Compounds

The compound can be utilized in multi-step synthesis processes to create more complex molecules:

| Reaction Type | Description |

|---|---|

| Biginelli Reaction | Used to synthesize dihydropyrimidinones with enhanced biological activities. |

| Coupling Reactions | Acts as an intermediate in forming biaryl compounds with potential pharmaceutical applications. |

Case Study: Anticancer Research

In a recent study by Chen et al. (2023), ethyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate was tested against various cancer cell lines:

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer)

- Results : The compound exhibited IC50 values of 25 µM for MCF7 and 30 µM for A549 cells.

Case Study: Antimicrobial Efficacy

A study conducted by Kumar et al. (2022) assessed the antimicrobial properties of the compound against several pathogens:

- Methodology : Disk diffusion method was employed.

- Results : The compound showed effective inhibition zones ranging from 15 mm to 25 mm against tested bacteria.

Mécanisme D'action

The mechanism by which Ethyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Ethyl 4-(4-methoxyphenyl)benzoate: Similar structure but lacks the pyrimidine ring.

Ethyl 4-(4-methoxyphenyl)pyrimidin-2-ylcarbamate: Contains a carbamate group instead of a carboxylate group.

Ethyl 4-(4-methoxyphenyl)pyrimidin-2-ylacetate: Features an acetate group instead of a carboxylate group.

Uniqueness: Ethyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial use.

Activité Biologique

Ethyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS Number: 219814-75-2) is a bioactive compound with a molecular formula of C16H20N2O4 and a molecular weight of 304.35 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including its roles as an anaphylatoxin receptor antagonist and a substrate for various proteins.

Chemical Structure and Properties

The structure of Ethyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be represented as follows:

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O4 |

| Molecular Weight | 304.35 g/mol |

| Melting Point | 110–112 °C |

| CAS Number | 219814-75-2 |

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

- Anaphylatoxin Receptor Antagonism : It has been identified as an antagonist for anaphylatoxin receptors, which play a role in immune response modulation .

- CYP2H Substrate : The compound acts as a substrate for the cytochrome P450 enzyme CYP2H, implicating its involvement in drug metabolism .

- Platelet Aggregation Inhibition : Research indicates that it may inhibit platelet aggregation, suggesting potential applications in cardiovascular health .

2. Case Studies and Research Findings

Several studies have explored the biological activities of Ethyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate:

- A study published in Molecular Bank demonstrated the synthesis and characterization of similar compounds with promising biological activities. The methods employed included multicomponent reactions that yielded derivatives with enhanced efficacy against specific targets .

- Another investigation focused on the compound's role in stimulating kidney function and its potential therapeutic implications in renal disorders. The results indicated a significant increase in renal function parameters upon administration of the compound in animal models .

Toxicology and Safety Profile

While the compound shows promise in various therapeutic areas, its safety profile remains under investigation. Preliminary assessments indicate that it is classified as an irritant; therefore, handling precautions are advised during laboratory use .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate?

Answer:

The compound is typically synthesized via the Biginelli condensation , a one-pot multicomponent reaction involving:

- 4-Methoxybenzaldehyde (or substituted aldehydes),

- Ethyl acetoacetate (β-ketoester),

- Urea or thiourea (as the urea component).

Procedure:

Reflux the reactants in acetic acid (or HCl as a catalyst) at 100°C for 8–12 hours. Post-reaction, purify via recrystallization (ethanol/water) or column chromatography . Yields range from 56% to 94%, depending on substituent electronic effects and reaction optimization .

Advanced: How do substituents on the aldehyde component influence reaction kinetics and crystallographic packing?

Answer:

- Electronic Effects: Electron-withdrawing groups (e.g., -CN, -CF₃) on the aldehyde enhance cyclization efficiency by stabilizing intermediates, while bulky substituents (e.g., -Br, -OCH₃) may sterically hinder ring closure, reducing yields .

- Crystallographic Impact: Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) induce torsional strain in the dihydropyrimidinone ring, favoring flattened boat conformations over chair forms. Intermolecular N–H⋯O/S hydrogen bonds and π-π stacking are critical for stabilizing crystal lattices, with substituents altering packing motifs (e.g., 1D chains vs. 3D networks) .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- Single-Crystal X-Ray Diffraction (SCXRD): Resolves molecular conformation (flattened boat), hydrogen-bonding networks, and disorder (e.g., ethyl group disorder in 30% occupancy ). Use SHELXL for refinement, applying rigid-bond restraints for disordered atoms .

- NMR:

Advanced: How to resolve contradictions in reported reaction yields for Biginelli-derived dihydropyrimidinones?

Answer:

Yield discrepancies arise from:

- Catalyst Choice: HCl vs. NH₄Cl (NH₄Cl improves thiourea reactivity, yielding 70–79% vs. 56% with HCl ).

- Solvent Systems: Acetic acid (higher polarity) enhances cyclization vs. ethanol (slower kinetics).

- Purification Methods: Recrystallization may discard minor stereoisomers, while column chromatography retains them. Validate purity via HPLC or mass spectrometry .

Basic: What are the key safety considerations when handling this compound?

Answer:

- Hazard Codes: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

- Precautions:

Advanced: How does the methoxy group at the 4-position affect biological activity?

Answer:

The 4-methoxyphenyl moiety enhances:

- Lipophilicity , improving membrane permeability (logP ~2.5).

- Antimicrobial Activity: Methoxy derivatives show MIC values of 12.5–25 μg/mL against S. aureus via membrane disruption.

- Enzyme Inhibition: Competes with ATP in kinase binding pockets (IC₅₀ ~5 μM in preliminary assays) .

Methodological: How to optimize crystallization conditions for X-ray studies?

Answer:

- Solvent Screening: Use ethanol/water (4:1) for slow evaporation (2–4 weeks) to grow diffraction-quality crystals.

- Temperature: Maintain 291–294 K to minimize thermal motion artifacts.

- Disorder Management: Apply ISOR and DELU restraints in SHELXL for disordered ethyl groups .

Advanced: What computational methods validate the electronic structure and reactivity of this compound?

Answer:

- DFT Calculations (B3LYP/6-31G):* Predict Fukui indices to identify nucleophilic (C5 carboxylate) and electrophilic (C2 carbonyl) sites.

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., 12% H-bonding, 30% van der Waals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.